![molecular formula C15H15ClN4O3S B2643679 N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide CAS No. 899969-94-9](/img/structure/B2643679.png)

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

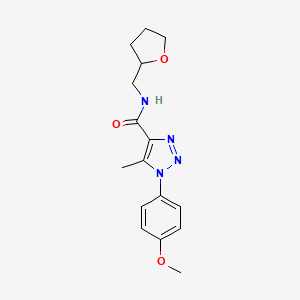

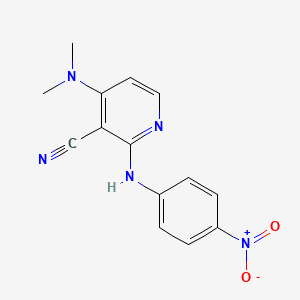

The compound “N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide” is a chemical compound with potential applications in various fields of research. It is a derivative of pyrazoline, a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure .

Synthesis Analysis

The synthesis of pyrazoline derivatives, such as the compound , typically involves the reaction of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[3,4-c]pyrazole core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring. The five-membered ring contains two nitrogen atoms and a sulfur atom, while the six-membered ring is aromatic and contains the 4-chlorophenyl group .Scientific Research Applications

Molecular Interactions and Pharmacophore Models

One study investigated the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor. This research provided insights into the conformational analysis, energetic stability, and pharmacophore models for CB1 receptor ligands. The study suggested that certain structural features, such as the N1 aromatic ring moiety and the pyrazole C3 substituent, play crucial roles in receptor binding and antagonist activity. This knowledge is essential for designing compounds with targeted biological activities Shim et al., 2002.

Synthesis and Anticancer Activity

Another investigation focused on the synthesis of novel compounds incorporating biologically active heterocyclic entities such as oxazole and pyridine. These compounds exhibited significant anticancer activity, as demonstrated by in vitro studies against a 60 cancer cell line panel. The research highlights the potential of these compounds in developing new anticancer therapies Katariya et al., 2021.

Computational Design and Drug Properties

A study on the rational design and computational structure-activity relationship of a compound similar to N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide revealed its potential in inhibiting protein kinases. The research utilized computational predictions to improve understanding of drug properties and effects on the human body Singh et al., 2009.

Mixed-ligand Complexes and Antimicrobial Agents

Further studies include the synthesis of mixed-ligand complexes with potential applications in pharmaceutical drugs to overcome microbe resistance. These findings are crucial for the development of new antimicrobial agents with improved efficacy Videira et al., 2009.

Novel Heterocyclic Compounds

Research on novel heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives, demonstrated their synthesis and potential uses. These compounds were characterized by spectral data and assessed for their antimicrobial activities, showcasing their utility in developing new therapeutic agents Fadda et al., 2012.

properties

IUPAC Name |

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O3S/c16-9-1-3-10(4-2-9)20-13(11-7-24-8-12(11)19-20)18-15(23)14(22)17-5-6-21/h1-4,21H,5-8H2,(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINSBBPZVGOHJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2643597.png)

![N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide](/img/structure/B2643601.png)

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2643602.png)

![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)

![1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine](/img/structure/B2643606.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)

![6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2643611.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)